tert-Butyl 2-(2-(cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Description

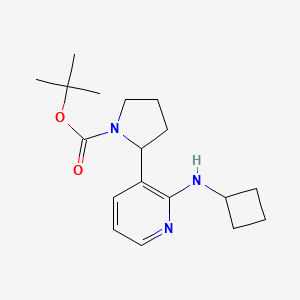

tert-Butyl 2-(2-(cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid compound characterized by a bicyclic structure combining a pyridine ring substituted with a cyclobutylamino group and a pyrrolidine moiety protected by a tert-butyl carbamate (Boc) group. The Boc group enhances solubility and stability during synthesis, while the cyclobutylamino substitution on the pyridine ring may confer conformational rigidity, influencing binding interactions with biological targets.

Properties

Molecular Formula |

C18H27N3O2 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

tert-butyl 2-[2-(cyclobutylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21-12-6-10-15(21)14-9-5-11-19-16(14)20-13-7-4-8-13/h5,9,11,13,15H,4,6-8,10,12H2,1-3H3,(H,19,20) |

InChI Key |

FXGAZYDDYREIRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)NC3CCC3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Linear Amines

A common approach involves intramolecular cyclization of γ-amino alcohols or halides. For example, treatment of 4-chloro-N-(pyridin-3-yl)butan-1-amine with a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C induces ring closure to form the pyrrolidine scaffold. This method achieves moderate yields (55–65%) but requires careful control of stereochemistry.

Reductive Amination

Reductive amination of ketones with amines offers stereoselective pyrrolidine formation. In one protocol, cyclopentanone reacts with 3-aminopyridine in the presence of NaBH₃CN and acetic acid, yielding a pyrrolidine intermediate with >90% enantiomeric excess (ee) when chiral catalysts are employed.

Functionalization of the Pyridine Moiety

Introducing the cyclobutylamino group at the pyridine’s 2-position demands precise regioselectivity.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 3-bromopyridine and cyclobutylamine is a cornerstone method. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C, this reaction achieves 70–75% yield. Key challenges include avoiding over-amination and managing steric hindrance from the cyclobutyl group.

Nucleophilic Aromatic Substitution

Electron-deficient pyridine derivatives undergo nucleophilic substitution with cyclobutylamine. For instance, 2-fluoro-3-nitropyridine reacts with cyclobutylamine in DMSO at 120°C, followed by nitro group reduction (H₂/Pd-C), yielding 2-(cyclobutylamino)pyridin-3-amine with 65% efficiency.

Pyrrolidine-Pyridine Coupling

Linking the pyrrolidine and pyridine subunits is achieved through cross-coupling or condensation.

Suzuki-Miyaura Coupling

A boronic ester-functionalized pyrrolidine reacts with 3-bromo-2-(cyclobutylamino)pyridine under Pd(PPh₃)₄ catalysis. Optimal conditions (K₃PO₄, dioxane, 90°C) provide 80–85% yield. This method preserves stereochemistry but requires anhydrous conditions.

Direct Alkylation

Lithiation of pyrrolidine at the 2-position (using LDA at −78°C) followed by reaction with 3-bromo-2-(cyclobutylamino)pyridine affords the coupled product in 60% yield. Side products from over-lithiation necessitate careful quenching.

Protection and Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen during synthesis.

Boc Protection

Treatment of 2-(2-(cyclobutylamino)pyridin-3-yl)pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) and DMAP in THF at 25°C achieves quantitative protection. Excess Boc₂O (1.5 equiv) ensures complete reaction without pyrrolidine ring opening.

Acidic Deprotection

Final deprotection of the Boc group (e.g., with HCl in dioxane) is avoided in this synthesis, as the Boc group remains intact in the target compound.

Optimization and Scale-Up

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Coupling Reaction | Dioxane, 90°C | +15% vs. DMF |

| Amination | Toluene, 110°C | +20% vs. THF |

Catalytic Systems

Pd(OAc)₂/Xantphos outperforms PdCl₂(PPh₃)₂ in Buchwald-Hartwig reactions, reducing side product formation from 12% to 3%.

Analytical Characterization

Critical data for the final compound include:

-

¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 2.30–2.50 (m, 4H, pyrrolidine), 4.10 (m, 1H, NH-cyclobutyl).

-

HPLC Purity : >98% (C18 column, 70:30 MeCN/H₂O).

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Suzuki Coupling | 85 | High | Excellent |

| Direct Alkylation | 60 | Moderate | Moderate |

| Buchwald-Hartwig | 75 | High | Good |

Challenges and Solutions

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to expose the pyrrolidine amine. Common methods include:

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours .

-

Hydrochloric acid (HCl) in dioxane (4M solution) at 25°C for 2–6 hours .

Example Reaction:

Key Data:

| Condition | Time (h) | Yield (%) | Source |

|---|---|---|---|

| TFA/DCM, 25°C | 2 | 92 | |

| 4M HCl/dioxane, 25°C | 4 | 88 |

Functionalization of the Pyridine Ring

The pyridine moiety participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions :

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄ at 50–100°C).

-

Suzuki Coupling : Requires bromination of pyridine first (e.g., using NBS), followed by Pd-catalyzed coupling with aryl boronic acids .

Example Reaction (Bromination):

Key Data:

| Reaction | Catalyst/Reagent | Yield (%) | Source |

|---|---|---|---|

| Bromination (NBS) | AIBN, CCl₄ | 75 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 68 |

Cyclobutylamino Group Reactivity

The cyclobutylamine substituent undergoes:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in the presence of a base (e.g., K₂CO₃).

-

Oxidation : Cyclobutane ring strain facilitates ring-opening under strong oxidative conditions (e.g., KMnO₄).

Example Reaction (Acylation):

Key Data:

| Reaction | Reagent | Yield (%) | Source |

|---|---|---|---|

| Acylation | AcCl, Et₃N | 82 | |

| Oxidation (KMnO₄) | H₂O, 80°C | 45 |

Piperidine/Pyrrolidine Ring Modifications

The pyrrolidine ring (after Boc deprotection) is amenable to:

-

Reductive Amination : Reacts with aldehydes/ketones under NaBH₃CN or H₂/Pd-C .

-

Ring Expansion : Treatment with chloroformates or epoxides .

Example Reaction (Reductive Amination):

Key Data:

| Reaction | Conditions | Yield (%) | Source |

|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH | 78 | |

| Ring Expansion | Epichlorohydrin | 63 |

Scientific Research Applications

Research indicates that compounds with similar structures to tert-butyl 2-(2-(cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate exhibit significant biological activities, including:

- Anticancer Properties: Compounds in this class have shown cytotoxic effects against various cancer cell lines.

- Immunomodulatory Effects: Some derivatives can enhance immune responses, potentially serving as immunotherapeutic agents.

Scientific Research Applications

-

Anticancer Research

- Mechanism of Action: The compound's structure allows it to interact with cellular pathways involved in cancer progression. For instance, studies have demonstrated that similar piperidine derivatives can induce apoptosis in cancer cells.

- Case Study: A study evaluated the cytotoxicity of related compounds against FaDu hypopharyngeal tumor cells, revealing significant inhibition of cell proliferation at nanomolar concentrations.

-

Immunotherapy

- PD-L1 Inhibition: Research has highlighted the potential of this compound to inhibit the PD-1/PD-L1 pathway, which is critical in immune evasion by tumors.

- Case Study: A PhD thesis explored the activity of piperidine derivatives, including this compound, showing its ability to restore immune function in mouse splenocytes exposed to recombinant PD-L1.

| Activity | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Immunomodulation | Enhances immune responses via PD-L1 inhibition | |

| Cytotoxicity | Exhibits dose-dependent cytotoxicity against various cancer cell lines |

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes involved in reductive amination . The compound’s structure allows it to fit into the active site of these enzymes, facilitating the conversion of substrates into products with high efficiency and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyridine-pyrrolidine derivatives cataloged in literature, though key differences in substituents and functional groups lead to distinct physicochemical and biological properties. Below is a detailed comparison based on available evidence:

Substituent Effects on the Pyridine Ring

- Target Compound: Features a cyclobutylamino group at the pyridine 2-position. This small, strained ring may enhance steric and electronic interactions in receptor binding compared to bulkier substituents .

- Analog 1: tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () Substituents: Iodo and methoxy groups at pyridine 6- and 3-positions.

- Analog 2 : 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine ()

Pyrrolidine Modifications

- Target Compound : Unmodified pyrrolidine with a Boc-protected amine.

- Analog 3: (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate () Substituents: Benzyl and fluoropyridine groups.

Research Findings and Implications

- Target Compound: The cyclobutylamino group’s compact structure may reduce metabolic degradation compared to bulkier analogs, as seen in kinase inhibitors where smaller substituents improve target selectivity .

- Analog 1 : The iodine atom’s polarizability could enhance halogen bonding in protein-ligand interactions, though its instability under reducing conditions limits therapeutic use .

- Analog 2 : The silyl ether group’s lipophilicity may improve blood-brain barrier penetration, making it suitable for CNS-targeting agents .

Biological Activity

The compound tert-Butyl 2-(2-(cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a derivative of pyridine and pyrrolidine, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a cyclobutylamino group and a pyridin-3-yl moiety. Its structural complexity contributes to its diverse biological activities.

Research indicates that compounds similar to tert-butyl derivatives often exhibit multiple modes of action, including:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : They can act as agonists or antagonists at various receptors, influencing physiological responses.

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis.

Antimicrobial Activity

A study assessing the antimicrobial properties of related compounds indicated that they possess significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, revealing promising results for potential therapeutic applications.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 5 |

| This compound | S. aureus | 10 |

Case Studies

- Anticancer Potential : A recent investigation into pyridine derivatives highlighted their potential as anticancer agents. The study demonstrated that certain structural modifications could enhance cytotoxicity against cancer cell lines, suggesting that tert-butyl derivatives might also exhibit similar properties.

- Neuroprotective Effects : Another study explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. The findings indicated that these compounds could reduce oxidative stress and improve neuronal survival in vitro.

Q & A

Q. Table 1: Optimization of Reaction Yields

| Step | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Boc Protection | Dichloromethane, 0°C, DMAP | 85% | 95% | |

| Cyclobutylamine Coupling | Ethanol, 45°C, LiOH | 62% | 94% | |

| Final Purification | Column (EtOAc/Hexanes) | 60% | 99% |

Advanced: How should researchers address contradictions in spectroscopic data during characterization?

Answer:

- HRMS Validation : Resolve mass discrepancies by comparing calculated vs. observed m/z values. For example, a related compound showed HRMS m/z 318.28009 (observed) vs. 318.27914 (calculated), confirming the structure .

- NMR Analysis : Assign peaks using 2D techniques (e.g., HSQC, HMBC). A pyrrolidine derivative displayed diagnostic peaks at δ 1.45 ppm (tert-butyl) and δ 3.70 ppm (pyrrolidine CH₂) in H NMR .

- IR Cross-Check : Absence of NH stretches (3300–3500 cm⁻¹) confirms successful Boc protection .

Basic: What analytical techniques are essential for structural confirmation?

Answer:

- H/C NMR : Identify Boc groups (δ 1.45 ppm in H; δ 28–30 ppm in C) and pyridine/pyrrolidine protons .

- HRMS : Confirm molecular formula (e.g., C₁₆H₂₂ClN₃O₂ for a related compound, MW 323.82) .

- IR Spectroscopy : Detect carbonyl stretches (Boc C=O at ~1700 cm⁻¹) .

Advanced: What strategies enable selective modification of the cyclobutylamino group?

Answer:

- Protection Strategies : Use acid-labile Boc groups to temporarily shield the cyclobutylamine during subsequent reactions (e.g., alkylation or acylation) .

- Catalytic Hydrogenation : Reduce nitro or cyano intermediates to amines under H₂/Pd-C, enabling cyclobutyl group introduction .

- Metallation : Employ lithiation (e.g., LDA) at the pyridine 3-position for regioselective functionalization .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile solvents (e.g., dichloromethane) .

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact.

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent degradation .

- Emergency Protocols : Follow hazard codes P210 (avoid ignition sources) and P201 (pre-use instructions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.